Nickel

Electrical Engineering Materials Science Electronics

Nickel (Ni) is a lustrous, silvery-white transition metal with an atomic weight of 58.6934 g/mol, a melting point of 2831°F (1555°C), a boiling point of 5139°F (2837°C), and a density of 8.90 g/cm³ at room temperature. It is a hard, ductile metal that is ferromagnetic at room temperature and widely used in stainless steel production, electroplating, battery cathodes, and as an industrial catalyst.

Molecular Formula Ni+2
Molecular Weight 58.693 g/mol
CAS No. 7440-02-0
Cat. No. B1210020
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Technical Parameters


Basic Identity
Product NameNickel
CAS7440-02-0
SynonymsNickel
Molecular FormulaNi+2
Molecular Weight58.693 g/mol
Structural Identifiers
SMILES[Ni+2]
InChIInChI=1S/Ni/q+2
InChIKeyVEQPNABPJHWNSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 250 g / 500 g / 3000 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2016)
Insoluble (NTP, 1992)
INSOL IN WATER, AMMONIA;  SOL IN DIL NITRIC ACID;  SLIGHTLY SOL IN HYDROCHLORIC ACID, SULFURIC ACID
Solubility in water, mg/l at 37 °C: 1.1 (practically insoluble)
Insoluble

Nickel (CAS 7440-02-0) Technical Specifications and Procurement Baseline


Nickel (Ni) is a lustrous, silvery-white transition metal with an atomic weight of 58.6934 g/mol, a melting point of 2831°F (1555°C), a boiling point of 5139°F (2837°C), and a density of 8.90 g/cm³ at room temperature [1][2]. It is a hard, ductile metal that is ferromagnetic at room temperature and widely used in stainless steel production, electroplating, battery cathodes, and as an industrial catalyst [1][3]. Nickel's unique combination of corrosion resistance, mechanical properties, and catalytic activity distinguishes it from other base metals, making direct substitution without performance or cost trade-offs challenging.

Why Nickel Cannot Be Simply Replaced by Alternative Metals


Nickel's performance profile across electrical, mechanical, catalytic, and electrochemical applications is highly application-specific and cannot be matched by any single alternative metal. For electrical applications, substituting copper for nickel results in a 4× conductivity increase but introduces significant magnetic and mechanical property trade-offs [1]. In catalysis, nickel offers 2× the specific activity of cobalt for hydrogenation while maintaining a cost advantage of over 270× relative to palladium for cross-coupling applications [2][3]. For battery cathodes, nickel delivers higher specific capacity (up to 220 mAh/g) compared to cobalt-based systems, though with distinct stability and voltage decay characteristics [4]. These trade-offs are not linear and cannot be mitigated by simple material substitution without comprehensive system redesign.

Quantitative Differentiation Evidence: Nickel vs. Comparators


Electrical Resistivity: Nickel vs. Copper for Conductor Applications

Nickel exhibits significantly higher electrical resistivity than copper, making it unsuitable as a direct substitute in high-conductivity applications but advantageous in applications requiring controlled resistance or magnetic properties. At 20°C, pure nickel has an electrical resistivity of 6.99 × 10⁻⁸ Ω·m, compared to copper's 1.72 × 10⁻⁸ Ω·m, representing a 4.06× higher resistivity for nickel [1]. This difference is critical for selection in heating elements, resistors, and magnetic components.

Electrical Engineering Materials Science Electronics

Wear Resistance and Hardness: Nickel Coatings vs. Hard Chromium

Nickel-based coatings demonstrate superior wear resistance compared to hard chromium coatings despite lower measured hardness values. In dry sliding wear tests, nickel-based coatings exhibited less wear than hard chromium coatings, with measured hardness values of 500–600 HV for nickel-based coatings versus 900–1100 HV for hard chromium [1]. The difference is attributed to distinct wear mechanisms: abrasive wear (plowing) for nickel-based coatings versus adhesive wear for hard chromium coatings, which results in higher material transfer and greater wear loss in chromium coatings despite higher hardness [1].

Tribology Surface Engineering Coatings

Catalytic Activity: Nickel vs. Cobalt for Hydrogenation Reactions

Nickel catalysts demonstrate significantly higher specific activity than cobalt for hydrogenation of lauronitrile. The relative specific activities of the metals follow a ratio of Ni : Co : Cu = 20 : 10 : 1, indicating that nickel exhibits 2× the specific activity of cobalt on a per-unit-surface-area basis [1]. Additionally, pure nickel affords 2.3 times more secondary amine product than cobalt under identical hydrogenation conditions [1]. In benzene hydrogenation, nickel's specific activity becomes greater than that of cobalt above 90°C due to differences in apparent activation energies [2].

Catalysis Hydrogenation Chemical Engineering

Cross-Coupling Catalysis: Nickel vs. Palladium in Suzuki-Miyaura Reactions

Nickel catalysts demonstrate competitive or superior performance compared to palladium in Suzuki-Miyaura cross-coupling reactions while offering a dramatic cost advantage. A machine learning-guided analysis of 5,760 reactions revealed that nickel catalysis achieves a mean yield of 46.7% with a 42% success rate, compared to palladium's 45.8% mean yield and 40% success rate [1]. For challenging chloride electrophiles specifically, nickel achieved 47% yield versus palladium's 39% (p<0.001) [1]. Computational DFT studies further show that single-atom nickel catalysts outperform palladium in the rate-determining transmetalation step, with activation energies of 65.22 kJ/mol for nickel versus 74.17 kJ/mol for palladium [2].

Organic Synthesis Catalysis Cross-Coupling

Battery Cathode Performance: Nickel vs. Cobalt in Lithium-Ion Systems

Nickel and cobalt play distinct and complementary roles in lithium-ion battery cathodes, with nickel serving as a high specific capacity driver (up to 220 mAh/g) while cobalt mediates charge-transfer kinetics and structural stability [1][2]. RIXS spectroscopy studies reveal that cobalt is more effective than nickel in mediating the kinetics of a charge-transfer process involving oxygen oxidation, and it favors more transition-metal migration [2]. This results in less cationic redox but more oxygen redox, leading to increased oxygen release, poorer cycling performance, and more severe voltage decay in cobalt-rich systems [2]. Consequently, nickel-rich cathodes offer higher initial capacity but require cobalt doping for stability, creating a performance trade-off that cannot be resolved by simple substitution.

Battery Technology Energy Storage Electrochemistry

Optimal Application Scenarios for Nickel (CAS 7440-02-0) Based on Quantitative Evidence


Wear-Resistant Coatings for Tribological Applications

Nickel-based coatings are indicated for applications requiring superior wear resistance under dry sliding conditions, such as industrial machinery components, tooling, and automotive parts, where they demonstrate lower wear loss than harder chromium coatings (500–600 HV vs. 900–1100 HV) due to favorable abrasive wear mechanisms [1].

Cost-Effective Suzuki-Miyaura Cross-Coupling Catalysis

Nickel catalysts should be prioritized for Suzuki-Miyaura cross-coupling reactions, particularly those involving chloride electrophiles, where they achieve 47% yield compared to palladium's 39% while offering a 467× cost advantage ($75K/kg vs. $35M/kg) [2].

Industrial Hydrogenation Processes

Nickel catalysts are the preferred choice for hydrogenation reactions requiring high specific activity, as they exhibit 2× the specific activity of cobalt (relative activity Ni:Co = 20:10) and produce 2.3× more secondary amine product under identical conditions [3].

High-Energy-Density Lithium-Ion Battery Cathodes

Nickel-rich cathode materials are optimal for applications requiring maximum specific capacity (up to 220 mAh/g), such as long-range electric vehicle batteries, though cobalt doping is recommended to mitigate oxygen release and voltage decay observed in cobalt-containing systems [4][5].

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